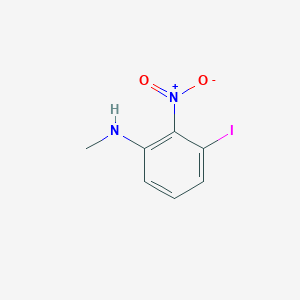

3-iodo-N-methyl-2-nitroaniline

Description

Overview of Substituted Anilines as Fundamental Building Blocks in Synthetic Chemistry

Substituted anilines are a class of organic compounds derived from aniline (B41778) that have been modified with various functional groups. wisdomlib.org They are pivotal starting materials in a wide array of chemical syntheses. Their utility is demonstrated in the production of diverse molecular frameworks, including but not limited to, N-phenyl nicotinamide (B372718) derivatives, cinnolines, benzothiazoles, and heterocyclic azo dyes. wisdomlib.org The specific nature of the substituents on the aniline ring dictates the compound's reactivity and potential applications. For instance, variations such as o-, m-, and p-nitroanilines are specifically utilized in reactions like ketimine synthesis. wisdomlib.org The development of novel synthetic methods, such as gold-catalyzed three-component reactions and palladium-catalyzed reactions using a Pd/C-ethylene system, has further expanded the accessibility and application of substituted anilines in a modular fashion. rsc.orgorganic-chemistry.orgacs.org These methods allow for the construction of complex aniline derivatives from simpler precursors, highlighting their importance as versatile building blocks in both industrial and academic research. organic-chemistry.orgacs.orgrsc.org

Importance of Nitroaromatic and Halogenated Aromatic Scaffolds in Modern Synthesis

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are a significant class of industrial chemicals. nih.govnih.gov The strong electron-withdrawing nature of the nitro group makes these compounds valuable intermediates in organic synthesis, as the nitro group can be readily converted into other functional groups, such as amines. researchgate.netwikipedia.org This property also makes the aromatic ring susceptible to nucleophilic aromatic substitution, while retarding electrophilic substitution. wikipedia.org Nitroaromatic compounds are synthesized primarily through nitration reactions, where a nitrating agent introduces a nitro group onto the aromatic ring. nih.govresearchgate.net

Halogenated aromatic hydrocarbons are compounds containing one or more halogen atoms bonded to a benzene (B151609) ring. iloencyclopaedia.orgtaylorfrancis.com The inclusion of halogens like chlorine, bromine, and iodine can significantly influence a molecule's physical and chemical properties. researchgate.netnih.gov In medicinal chemistry, halogens are often incorporated into drug candidates to enhance their biological activity, metabolic stability, and binding affinity to target proteins through interactions like halogen bonding. researchgate.netacs.org The carbon-halogen bond also serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of more complex molecular architectures.

Contextualization of 3-Iodo-N-methyl-2-nitroaniline as a Multifunctionalized Aromatic System

This compound is a prime example of a multifunctionalized aromatic system, integrating the key features of substituted anilines, nitroaromatics, and halogenated aromatics. This unique combination of an iodo group, a nitro group, and a secondary amine on a benzene ring provides a rich platform for a variety of chemical transformations. The interplay between these functional groups—the electron-withdrawing nitro group, the sterically demanding and reactive iodo group, and the nucleophilic N-methylamino group—creates a complex electronic and steric environment. This environment can be strategically exploited in multi-step syntheses to build intricate molecular structures. The presence of these distinct functionalities allows for selective reactions at different sites of the molecule, making it a valuable intermediate in the synthesis of complex target molecules.

Current Research Landscape and Fundamental Open Questions Regarding This Compound

The current research landscape for compounds like this compound is focused on leveraging its multifunctionality for the synthesis of novel heterocyclic compounds and materials with interesting properties. For instance, related iodinated anilines are used as precursors in the synthesis of indole (B1671886) derivatives. scispace.com The synthesis of this compound itself can be envisioned through methods analogous to the preparation of similar structures, such as the N-methylation of a corresponding nitroaniline precursor. google.com

Fundamental open questions regarding this specific compound likely revolve around fully elucidating its reactivity profile under various conditions. This includes systematically exploring its participation in different cross-coupling reactions, the regioselectivity of further substitutions on the aromatic ring, and the influence of its specific substitution pattern on the properties of resulting materials or biologically active molecules. Further research is needed to fully map out the synthetic potential of this versatile building block and to discover novel applications for the compounds derived from it.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇IN₂O₂ |

| Molecular Weight | 278.05 g/mol |

| CAS Number | 1263413-38-2 |

Note: Physical properties such as melting point and boiling point are not consistently reported in publicly available literature.

Structure

3D Structure

Properties

Molecular Formula |

C7H7IN2O2 |

|---|---|

Molecular Weight |

278.05 g/mol |

IUPAC Name |

3-iodo-N-methyl-2-nitroaniline |

InChI |

InChI=1S/C7H7IN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 |

InChI Key |

CIRTTYOAWFKREQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C(=CC=C1)I)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation of 3 Iodo N Methyl 2 Nitroaniline

Strategies for the Regioselective Iodination of N-Methyl-2-nitroaniline Precursors

One of the most direct routes to 3-iodo-N-methyl-2-nitroaniline involves the introduction of an iodine atom onto the N-methyl-2-nitroaniline scaffold. The key challenge in this approach is achieving regioselectivity, directing the electrophilic iodine to the C-3 position. The electronic properties of the substituents play a crucial role; the N-methylamino group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. The target C-3 position is ortho to the activating N-methylamino group and meta to the deactivating nitro group, making it an electronically favored site for electrophilic aromatic substitution.

Direct Iodination Protocols Using Electrophilic Iodine Sources

Direct iodination using electrophilic iodine sources is a common method for functionalizing electron-rich aromatic rings. Reagents such as N-Iodosuccinimide (NIS) are frequently employed, often in the presence of an acid catalyst to generate a more potent electrophilic species. For substrates like N-methyl-2-nitroaniline, the reaction conditions must be carefully controlled to achieve mono-iodination at the desired position without leading to side reactions or the formation of di-iodinated products. wuxiapptec.com The choice of solvent and catalyst can significantly influence the reaction's outcome and rate. researchgate.net

Computational studies on electrophilic aromatic substitution suggest that the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the aromatic substrate and the Lowest Unoccupied Molecular Orbital (LUMO) of the iodinating reagent can predict reactivity. wuxiapptec.com For highly activated systems, mild reagents like NIS are sufficient, whereas less reactive substrates may require stronger, "super-electrophilic" reagents generated in situ, for instance, from the reaction of NIS with trifluoromethanesulfonic acid. wuxiapptec.com

Table 1: Representative Conditions for Direct Electrophilic Iodination

| Iodine Source | Catalyst/Activator | Solvent(s) | Typical Temperature | Reference(s) |

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic acid | Dichloromethane | Room Temperature | wuxiapptec.com |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide [Fe(NTf₂)₃] | Dichloromethane | Room Temperature | acs.org |

| Iodine Monochloride (ICl) | Acetic Acid | Acetic Acid | 0 °C to RT | General |

| PIDA / NH₄I | None | Dichloromethane | Room Temperature | researchgate.net |

Metal-Catalyzed Iodination Approaches (e.g., Palladium, Copper)

In recent years, transition-metal-catalyzed C-H activation and functionalization have emerged as powerful tools for aromatic substitution, offering alternative pathways to classical electrophilic substitution. Palladium and copper catalysts, in particular, have been developed for the direct iodination of arenes. These methods often proceed via different mechanisms and can sometimes provide complementary regioselectivity to traditional methods.

While specific examples for the metal-catalyzed iodination of N-methyl-2-nitroaniline are not extensively documented, general protocols for the iodination of anilines and related compounds have been established. These reactions typically involve a palladium or copper salt, a ligand, an oxidant, and an iodine source (e.g., I₂, KI, or NIS). The catalyst facilitates the cleavage of a C-H bond and the subsequent formation of a C-I bond. These methods can be advantageous by operating under milder conditions and sometimes offering higher selectivity.

Table 2: Typical Components of Metal-Catalyzed Iodination Systems

| Metal Catalyst Precursor | Typical Ligand(s) | Iodine Source | Oxidant | Reference(s) |

| Pd(OAc)₂ | 1,10-Phenanthroline | I₂ | K₂S₂O₈ | General |

| CuI | L-proline, TMEDA | KI | K₂S₂O₈ | General |

| Cu(OAc)₂ | None | I₂ | O₂ (air) | General |

N-Methylation Techniques for 3-Iodo-2-nitroaniline Derivatives

An alternative synthetic strategy begins with 3-iodo-2-nitroaniline and focuses on the selective methylation of the primary amino group. The goal is to achieve mono-methylation, as over-methylation to the tertiary amine is a common side reaction with many traditional alkylating agents. google.com Various techniques have been developed to control the degree of N-alkylation.

Reductive N-Alkylation Pathways

Reductive N-alkylation, or reductive amination, is a highly effective one-pot method for forming C-N bonds. In the context of modifying 3-iodo-2-nitroaniline, this process would involve the reaction of the primary amine with a one-carbon carbonyl source, such as formaldehyde or paraformaldehyde, to form an intermediate imine or N-hydroxymethyl species. This intermediate is then reduced in situ to the N-methyl product. A variety of reducing agents can be employed, from classic metal hydrides to catalytic hydrogenation systems. A particularly green and cost-effective approach utilizes zinc dust in acetic acid, which serves as both the reducing system and a mild acidic catalyst. nih.gov This method has been shown to be highly selective for mono-N-alkylation and demonstrates broad functional group tolerance. nih.gov

Table 3: Conditions for Reductive N-Alkylation

| C1 Source | Reducing System | Solvent(s) | Key Features | Reference(s) |

| Formaldehyde | Zn / Acetic Acid | Methanol | Mild, cost-effective, high mono-alkylation selectivity | nih.gov |

| Paraformaldehyde | Pd/C, Ammonium Formate | 2-Propanol/Water | Room temperature, in situ hydrogen generation | researchgate.net |

| Formaldehyde | Sodium Borohydride (NaBH₄) | Methanol | Common lab reagent, mild conditions | General |

Direct N-Methylation Procedures

Direct N-methylation involves treating the primary amine with a methylating agent, typically in the presence of a base. Classic reagents include methyl iodide (CH₃I) and dimethyl sulfate. The choice of base is critical to deprotonate the aniline (B41778) nitrogen, enhancing its nucleophilicity while minimizing side reactions. For instance, a method for N-methylating p-nitroaniline involves first forming the N-formyl derivative, followed by deprotonation with potassium tert-butoxide and reaction with methyl iodide. google.com

A significant challenge with these methods is preventing dialkylation. google.com To address this, a process for the selective N-monomethylation of nitroanilines using a mixture of formaldehyde and sulfuric acid has been developed. google.com This system acts as the methylating agent and has shown good yields for producing mono-methylated products. More recently, transition-metal-free protocols have been developed, such as using formic acid as the methylating agent catalyzed by a simple inorganic base like K₂HPO₄ with polymethylhydrosiloxane (PMHS) as the reductant.

Table 4: Reagents for Direct N-Methylation of Nitroanilines

| Methylating Agent | Base / Catalyst | Solvent | Key Features | Reference(s) |

| Methyl Iodide (CH₃I) | Potassium tert-butoxide | DMF | Requires prior N-formylation for high selectivity | google.com |

| Formaldehyde | Sulfuric Acid | Sulfuric Acid | Promotes selective mono-methylation | google.com |

| Formic Acid | K₂HPO₄ / PMHS (reductant) | Toluene | Transition-metal-free, air-tolerant |

Nitration Methodologies for Aromatic Precursors to this compound

A third synthetic route involves the nitration of a pre-functionalized precursor, logically 3-iodo-N-methylaniline. This approach presents its own set of regiochemical challenges. The N-methylamino group is a powerful ortho-, para-director, while the iodo substituent is weakly deactivating but also ortho-, para-directing. Therefore, nitration could potentially occur at the C-2, C-4, or C-6 positions. Furthermore, anilines are susceptible to oxidation under harsh nitrating conditions.

Traditional nitration using a mixture of concentrated nitric acid and sulfuric acid can lead to oxidation byproducts and inconsistent yields with N-alkyl anilines. researchgate.net The strong acidic conditions protonate the amino group, converting it into a deactivating, meta-directing ammonium group, which further complicates the regiochemical outcome.

To circumvent these issues, milder and more selective nitration methods are required. An innovative, acid-free approach utilizes a combination of sodium nitrite (NaNO₂) as the nitro source and a hypervalent iodine reagent, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), as a stoichiometric oxidant. This method has been successfully applied to the nitration of N-aryl sulfonamides under very mild conditions. A proposed mechanism involves the formation of nitrogen dioxide (NO₂) in situ, which then participates in a radical reaction with the arene. Such a method could potentially be adapted for the selective nitration of 3-iodo-N-methylaniline, offering a pathway that avoids strong acids and minimizes oxidation.

Table 5: Comparison of Nitration Methodologies

| Nitrating System | Conditions | Advantages | Disadvantages | Reference(s) |

| Nitric Acid / Sulfuric Acid | 0 °C to Room Temperature | Inexpensive, powerful nitrating agent | Harsh acidic conditions, oxidation, poor selectivity | researchgate.net |

| Sodium Nitrite / PIFA | Room Temperature | Mild, acid-free, tolerates functional groups | Stoichiometric oxidant required, higher cost | |

| tert-Butyl nitrite (TBN) | Varies (often with catalyst) | Radical nitrating agent, alternative pathway | May lead to N-nitrosation or other side reactions | researchgate.net |

Regioselective Nitro Group Introduction

The introduction of a nitro group at a specific position on an aniline ring is a critical step in the synthesis of many pharmaceutical and industrial chemicals. chempanda.com Direct nitration of aniline derivatives can be problematic, often leading to a mixture of isomers and oxidation byproducts. rsc.org To achieve regioselectivity in the synthesis of this compound, the directing effects of the existing iodo and N-methyl groups must be carefully considered.

A common strategy to control the position of nitration is the use of a protecting group for the amine functionality. rsc.orgmagritek.com The acetylation of the amino group to form an acetamido group (-NHCOCH3) is a widely employed technique. rsc.orgchemistry-online.com The bulky acetamido group can sterically hinder the ortho positions, thereby directing the incoming electrophile to the para position. However, in a molecule like N-methyl-3-iodoaniline, the interplay of electronic and steric effects becomes more complex. The N-methyl group is an activating ortho-, para-director, while the iodo group is a deactivating ortho-, para-director.

To favor nitration at the 2-position, a common approach involves the nitration of an N-acetylated precursor. researchgate.net For instance, in the synthesis of 2-methyl-6-nitroaniline, the acetylation of 2-methylaniline is performed first, followed by nitration. researchgate.netbit.edu.cn This two-step process allows for better control over the reaction temperature and regioselectivity. researchgate.netbit.edu.cn A similar strategy could be applied to the synthesis of this compound, starting from 3-iodo-N-methylaniline.

Alternative methods for regioselective nitration that avoid harsh acidic conditions are also being explored. One such method involves the use of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), which has been shown to promote the ortho-nitration of aniline derivatives. rsc.org This method may proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron(III) nitrate. rsc.org

The following table illustrates typical conditions for the regioselective nitration of a substituted acetanilide, which could be adapted for the synthesis of an acetylated precursor to this compound.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-acetyl-4-methylaniline | Conc. HNO₃, Conc. H₂SO₄ | Glacial Acetic Acid | 0-10 | Not specified | rsc.org |

| 2-methylaniline (acetylation and nitration in two steps) | Acetic anhydride, then HNO₃/H₂SO₄ | Not specified | Not specified | 59.4 | researchgate.netbit.edu.cn |

This table presents data for analogous compounds to illustrate the principles of regioselective nitration.

Oxidative Nitration Processes

Traditional nitration methods often rely on the use of strong acids like sulfuric acid and nitric acid, which can lead to environmental concerns and safety hazards. google.com Oxidative nitration processes offer a milder alternative. A patented method describes the synthesis of substituted ortho-nitroanilines using a nitrite, such as sodium nitrite, in the presence of an oxidizing agent. google.com

This approach avoids the need for high temperatures and pressures, and the post-reaction workup is simplified. google.com The reaction can be carried out in a variety of organic solvents, including acetonitrile, dichloromethane, and nitromethane. google.com The choice of oxidizing agent is crucial, with options including ammonium persulfate, potassium persulfate, and iodobenzene diacetate. google.com

A plausible oxidative nitration for the synthesis of this compound could involve the reaction of 3-iodo-N-methylaniline with a nitrite and an oxidizing agent. The reaction conditions from a patented method for a similar transformation are detailed in the table below.

| Starting Material | Nitrating Agent | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Aniline 'a' | KNO₂ | Potassium hydrogen persulfate | Nitromethane | 50 | 2 | 89 | google.com |

| Substituted Aniline 'b' | NaNO₂ | Potassium hydrogen persulfate | Nitromethane | 50 | 3 | 50 (ortho), 32 (para) | google.com |

This table is based on data from a patent for the synthesis of substituted o-nitroanilines and serves as an example of oxidative nitration conditions.

Convergent and Linear Synthetic Route Design and Optimization

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent synthetic route.

A linear synthesis would involve the sequential modification of a starting material. A possible linear route to this compound could start from a readily available substituted aniline, such as 3-iodoaniline. The synthesis would then proceed through N-methylation followed by regioselective nitration, or vice versa. The order of these steps would need to be carefully optimized to maximize the yield and purity of the final product. For example, direct nitration of 3-iodo-N-methylaniline might be challenging to control, making a route involving protection of the amine more favorable.

A convergent synthesis , on the other hand, involves the independent synthesis of different fragments of the molecule, which are then combined in the final steps. For this compound, a convergent approach is less obvious but could potentially involve the synthesis of a pre-nitrated and iodinated aromatic ring that is then coupled with a methylamine equivalent. An improved synthesis of N-substituted-2-nitroanilines has been reported via the reaction of 2-chloronitrobenzene with substituted amines in the presence of DBU, which could be considered a convergent step. researchgate.net

The choice between a linear and convergent approach depends on factors such as the availability of starting materials, the efficiency of each reaction step, and the ease of purification of intermediates.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green chemistry approaches can be considered.

One key area for improvement is the reduction of hazardous reagents. Traditional nitration often uses a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and generate significant acid waste. google.com Milder nitration methods, such as the oxidative nitration discussed previously, which avoid strong acids, are a step towards greener synthesis. google.com The use of solid acid catalysts, such as zeolites, can also offer a more environmentally friendly alternative for regioselective nitration. google.com

Another green chemistry principle is the use of alternative energy sources to drive reactions. Photochemical methods for aromatic nitration have been investigated, which can proceed under mild conditions using UV radiation. researchgate.net

The choice of solvent is also a critical aspect of green chemistry. Many organic solvents are volatile and can have negative environmental and health impacts. The development of reactions in greener solvents, or even in water, is highly desirable. For example, a novel synthesis of anilines through the chemoselective reduction of nitroarenes using zinc metal in water has been reported. rsc.org While this applies to a reduction step, it highlights the potential for aqueous-phase synthesis in the broader context of aniline chemistry.

Researchers have also demonstrated a more environmentally friendly method for producing anilines from nitrobenzenes at room temperature and pressure using a redox mediator and an electrical current passed through water. specchemonline.com Such electrochemical methods, particularly if powered by renewable energy, could significantly reduce the environmental footprint of aniline synthesis. specchemonline.com

The following table summarizes some green chemistry approaches relevant to the synthesis of nitroanilines.

| Green Chemistry Approach | Methodology | Advantages | Reference |

| Milder Reagents | Oxidative nitration with nitrite and an oxidizing agent. | Avoids strong acids, simpler workup. | google.com |

| Alternative Energy Source | Photochemical nitration. | Mild conditions. | researchgate.net |

| Greener Solvents | Reduction of nitroarenes in water. | Avoids organic solvents. | rsc.org |

| Electrosynthesis | Reduction of nitrobenzenes using a redox mediator in water. | Room temperature and pressure, potentially renewable. | specchemonline.com |

Chemical Reactivity and Mechanistic Investigations of 3 Iodo N Methyl 2 Nitroaniline

Reactivity Profile of the Aromatic Iodine Moiety

The carbon-iodine bond in 3-iodo-N-methyl-2-nitroaniline is a versatile handle for the introduction of new functional groups through various transition metal-catalyzed and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the iodo substituent of this compound makes it an excellent substrate for such transformations.

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in organic synthesis. libretexts.org For a substrate like this compound, this reaction would allow for the introduction of a variety of aryl, heteroaryl, or vinyl groups at the 3-position. The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net The presence of both an electron-withdrawing nitro group and an electron-donating amino group can influence the reaction kinetics. While ortho-substituted anilines can sometimes be challenging substrates, successful Suzuki-Miyaura couplings have been reported for unprotected ortho-bromoanilines under specific conditions. nih.gov

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction would enable the introduction of an alkynyl moiety at the 3-position of this compound. The reaction mechanism is believed to involve two independent catalytic cycles for palladium and copper. libretexts.org The Sonogashira reaction is generally tolerant of a wide range of functional groups, although the presence of the nitro and amino groups might necessitate careful optimization of reaction conditions to avoid side reactions. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrsc.org This reaction could be employed to replace the iodo group in this compound with a variety of primary or secondary amines. The development of this reaction has provided a powerful tool for the synthesis of complex arylamines, often replacing harsher classical methods. organic-chemistry.org The choice of ligand on the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination, especially with potentially challenging substrates. libretexts.org While nitro groups can sometimes be incompatible with certain bases used in this reaction, alternative conditions have been developed to address this. libretexts.org

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Potential Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | 3-Aryl-N-methyl-2-nitroaniline |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or piperidine | 3-(Alkynyl)-N-methyl-2-nitroaniline |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / ligand (e.g., BINAP) | NaOtBu or Cs₂CO₃ | N³-Disubstituted-N¹-methyl-2-nitrobenzene-1,3-diamine |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. pressbooks.pub In this compound, the nitro group is ortho to the iodo atom, which strongly activates the ring towards nucleophilic attack. libretexts.org

The mechanism of an SNAr reaction generally proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. dalalinstitute.com A variety of nucleophiles, such as alkoxides, thiolates, and amines, can participate in SNAr reactions.

| Nucleophile | Typical Reaction Conditions | Potential Product |

|---|---|---|

| RO⁻ (e.g., NaOMe) | ROH, heat | 3-Alkoxy-N-methyl-2-nitroaniline |

| RS⁻ (e.g., NaSPh) | DMF, room temperature or heat | 3-(Arylthio)-N-methyl-2-nitroaniline |

| R₂NH (e.g., piperidine) | Heat, neat or in a polar aprotic solvent | 3-(Piperidin-1-yl)-N-methyl-2-nitroaniline |

Halogen-Dance and Rearrangement Pathways

For this compound, a halogen-dance rearrangement could potentially occur, although the presence of multiple substituents would likely lead to a complex mixture of products. The regioselectivity of the initial deprotonation would be influenced by the directing effects of the N-methylamino, nitro, and iodo groups.

Transformations Involving the Nitro Group

The nitro group of this compound is a versatile functional group that can undergo reduction to various nitrogen-containing functionalities, which can then participate in a range of subsequent reactions.

Participation in Condensation and Cyclization Reactions

The product of the nitro group reduction, 3-iodo-N¹-methylbenzene-1,2-diamine, is a valuable intermediate for the synthesis of heterocyclic compounds. The two adjacent amino groups can participate in condensation and cyclization reactions with a variety of bifunctional electrophiles. For example, reaction with 1,2-dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. Similarly, reaction with carboxylic acids or their derivatives can yield benzimidazoles. The presence of the iodo group on the resulting heterocyclic scaffold provides a handle for further functionalization via cross-coupling reactions.

Reactivity of the N-Methylamino Group

The N-methylamino group serves as the primary site for nucleophilic reactions. However, its reactivity is significantly modulated by the adjacent substituents. The ortho-nitro group strongly deactivates the amine via its electron-withdrawing inductive and resonance effects, reducing the electron density on the nitrogen atom. Simultaneously, the iodo group at the 3-position imposes considerable steric hindrance, impeding the approach of bulky reagents to the nitrogen center.

N-functionalization reactions, such as acylation and sulfonylation, are fundamental transformations for aniline (B41778) derivatives. For this compound, these reactions are expected to proceed, albeit under more forcing conditions than for a simple aniline. The reaction involves the nucleophilic attack of the nitrogen lone pair on an electrophilic acyl or sulfonyl halide (or anhydride).

General methods for the acylation of nitroaniline compounds often utilize an acyl halide or anhydride. google.com The rate of these reactions is highly dependent on the nucleophilicity of the amine. Due to the severe electronic deactivation and steric hindrance in this compound, elevated temperatures or the use of a strong base to deprotonate the amine may be necessary to facilitate the reaction.

Below is a representative table of conditions used for the N-functionalization of related, less-hindered nitroanilines, which could serve as a starting point for developing protocols for this compound.

| Starting Material | Reagent | Solvent | Conditions | Product |

| 2-Nitroaniline (B44862) | Acetic Anhydride | Acetic Acid | Reflux | N-acetyl-2-nitroaniline |

| 4-Nitroaniline | Benzoyl Chloride | Pyridine | Room Temp | N-benzoyl-4-nitroaniline |

| 2-Nitroaniline | Tosyl Chloride | Pyridine | 50 °C | N-tosyl-2-nitroaniline |

The strategic positioning of the iodo and N-methylamino groups allows for intramolecular cyclization reactions to form heterocyclic structures, a common strategy in medicinal chemistry. nih.gov A prominent example is the synthesis of indole (B1671886) derivatives. While direct data on this compound is limited, a well-established route for analogous N,N-dialkyl-2-iodoanilines involves a two-step process: a Sonogashira cross-coupling with a terminal alkyne, followed by an electrophilic cyclization. nih.gov

In this hypothetical pathway for this compound, the first step would involve a palladium/copper-catalyzed coupling of the C-I bond with an alkyne. The resulting N-methyl-2-nitro-3-(alkynyl)aniline intermediate could then undergo cyclization. The strong electron-withdrawing nature of the nitro group would likely influence the feasibility and regiochemistry of the cyclization step.

Another significant intramolecular cyclization pathway involves the reductive cyclization of the ortho-nitro group. In the presence of a reducing agent (e.g., SnCl2, Na2S2O4) and an aldehyde, ortho-nitroanilines can be converted into benzimidazoles in a one-pot reaction. researchgate.netsioc-journal.cn This reaction proceeds through the reduction of the nitro group to an amino group, which then condenses with the aldehyde to form the heterocyclic ring. This pathway highlights the collaborative reactivity of the substituents.

Collaborative Reactivity Between Substituents

The "ortho-effect" is a well-documented phenomenon in substituted anilines where an ortho-substituent, regardless of its electronic nature, decreases the basicity of the aniline. byjus.comcgchemistrysolutions.co.in In this compound, the N-methylamino group is flanked by an ortho-nitro group. This arrangement leads to a profound decrease in the basicity of the nitrogen atom due to:

Steric Hindrance to Protonation : The bulky nitro group physically obstructs the path for a proton to access the nitrogen's lone pair. vedantu.com

Destabilization of the Conjugate Acid : Upon protonation, the nitrogen changes hybridization from sp² to sp³, causing the N-methyl and N-H bonds to move out of the plane of the ring. This increases steric repulsion between these groups and the adjacent nitro group, making the resulting anilinium ion less stable. cgchemistrysolutions.co.inwikipedia.org

This diminished basicity has significant consequences for its reactivity, making it a weaker nucleophile and requiring harsher conditions for reactions like N-alkylation or acylation. The table below illustrates the trend in basicity for nitroanilines.

| Compound | pKb | Basicity Trend |

| Aniline | 9.38 | Strongest Base |

| m-Nitroaniline | 11.52 | ↓ |

| p-Nitroaniline | 13.00 | ↓↓ |

| o-Nitroaniline | 14.28 | Weakest Base vedantu.com |

This table demonstrates the ortho-effect on basicity in nitroanilines. The presence of an additional iodo group in this compound is expected to further decrease basicity due to added steric and electronic effects.

The substituents can participate in concerted or sequential mechanisms, leading to complex transformations. A notable example is the intramolecular oxidation of the N-alkyl chain observed in protonated N-alkyl-2-nitroanilines upon collisional activation in mass spectrometry experiments. nih.govnih.gov In this process, an oxygen atom from the ortho-nitro group is transferred to the alkyl chain. This is followed by the elimination of an alkanoic acid or an alcohol. nih.govnih.gov

This reaction reveals a latent reactivity pathway where the nitro group acts as an internal oxidant, and the reaction is facilitated by the proximity of the N-alkyl group. The mechanism involves the protonated nitro group interacting with the alkyl chain, demonstrating a clear case of collaborative reactivity that would not be possible if the groups were positioned differently. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The functional groups on this compound make it a candidate for various catalytic transformations to synthesize complex heterocyclic structures. The C-I bond is particularly valuable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon bonds.

Furthermore, the synthesis of benzimidazoles from o-nitroanilines has been advanced by various catalytic systems. For instance, the direct synthesis from 2-nitroaniline and an alcohol can be achieved using heterogeneous catalysts like Cu-Pd/γ-Al2O3. mdpi.com This process involves a cascade of reactions including alcohol dehydrogenation, nitro group reduction, and cyclization, all mediated by the catalyst surface. Such one-pot, catalytic methods are highly efficient and are being explored for their green chemistry applications. researchgate.netmdpi.com The development of catalysts that can selectively perform reductive cyclization in the presence of the iodo group would be a significant advancement for synthesizing novel functionalized benzimidazoles from substrates like this compound.

| Reaction Type | Starting Material | Catalyst/Reagent | Product Class |

| Reductive Cyclization | o-Nitroaniline + Ethanol | Cu-Pd/γ-Al2O3 | 2-Methylbenzimidazole mdpi.com |

| Reductive Cyclization | o-Nitroaniline + Aldehyde | SnCl2·2H2O/KI | 2-Substituted Benzimidazoles sioc-journal.cn |

| Coupling/Cyclization | N,N-Dialkyl-2-iodoaniline + Alkyne | Pd/Cu catalyst, then I2 | 3-Iodoindoles nih.gov |

This table summarizes catalytic systems and reaction pathways developed for related ortho-substituted anilines that could potentially be adapted for this compound.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For a molecule such as 3-iodo-N-methyl-2-nitroaniline, a combination of one-dimensional and multi-dimensional NMR experiments is required for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the aromatic protons on the benzene (B151609) ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be instrumental in assigning the chemical shifts of the aromatic carbons and the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the substitution pattern on the aromatic ring by observing correlations between the N-methyl protons and the adjacent aromatic carbon, as well as between aromatic protons and neighboring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons. This could provide insights into the preferred conformation of the N-methyl and nitro groups relative to the iodine atom and the rest of the molecule.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on analogous compounds.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.8 - 3.2 | 30 - 35 |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| C-I | N/A | 90 - 100 |

| C-NO₂ | N/A | 145 - 155 |

| C-NHCH₃ | N/A | 140 - 150 |

Note: These are estimated values and would require experimental verification.

Further structural insights can be gained from advanced NMR techniques that probe nuclei other than ¹H and ¹³C.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, despite the lower natural abundance of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms in the nitro and N-methylamino groups. The chemical shifts of these nitrogen atoms are sensitive to electron density and hybridization. The nitro group nitrogen would be expected to resonate at a significantly different frequency compared to the amine nitrogen.

¹⁷O NMR: Oxygen-17 NMR is a challenging but informative technique for studying oxygen-containing functional groups. The two oxygen atoms of the nitro group would have a characteristic chemical shift, which can be influenced by steric and electronic effects from the adjacent iodine and N-methylamino substituents. The low natural abundance and quadrupolar nature of ¹⁷O often necessitate isotopic enrichment for successful analysis.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic, N-CH₃) | 2800 - 3000 |

| N=O Asymmetric Stretch (nitro) | 1500 - 1570 |

| N=O Symmetric Stretch (nitro) | 1300 - 1370 |

| C=C Stretch (aromatic) | 1400 - 1600 |

| C-N Stretch (amine) | 1250 - 1350 |

| C-I Stretch | 500 - 600 |

The positions and intensities of the nitro group's symmetric and asymmetric stretching vibrations can be particularly informative about the electronic effects of the adjacent substituents.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. The selection rules for Raman spectroscopy often allow for the observation of vibrations that are weak or absent in the IR spectrum. For this compound, the C-I bond, being highly polarizable, would be expected to give a strong Raman signal. The symmetric vibrations of the nitro group are also typically strong in the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₇H₇IN₂O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. High-resolution mass spectrometry would be able to confirm the elemental composition.

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Loss of the nitro group (•NO₂)

Loss of the methyl group (•CH₃)

Cleavage of the C-I bond, leading to the loss of an iodine radical (•I)

Sequential loss of small neutral molecules like CO or HCN from the aromatic ring after initial fragmentation.

A plausible fragmentation pattern is outlined in the table below.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₇H₇IN₂O₂]⁺ | ~278 |

| [M - NO₂]⁺ | [C₇H₇IN]⁺ | ~232 |

| [M - CH₃]⁺ | [C₆H₄IN₂O₂]⁺ | ~263 |

| [M - I]⁺ | [C₇H₇N₂O₂]⁺ | ~151 |

The m/z values are approximate and based on the most abundant isotopes.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

A single-crystal X-ray diffraction study of a related compound, 4-iodo-2-methyl-5-nitroaniline, reveals key structural features that can be extrapolated to understand this compound. researchgate.net In such structures, the aromatic ring is typically planar, with the substituents extending from it. The nitro group is often twisted out of the plane of the benzene ring due to steric hindrance with adjacent groups. The bond lengths and angles would be expected to fall within typical ranges for substituted nitroanilines, with the C-I bond length being a key parameter.

Table 3: Representative Bond Lengths and Angles for a Substituted Iodo-nitroaniline Derivative

| Bond | Length (Å) | Angle | Degree (°) |

| C-I | ~2.10 | C-N-O | ~118 |

| C-N (nitro) | ~1.47 | O-N-O | ~124 |

| N-O | ~1.23 | C-C-N (amine) | ~121 |

| C-N (amine) | ~1.38 | H-N-C | ~119 |

| C-C (aromatic) | ~1.39 |

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. In the solid state of this compound, several types of intermolecular forces would be anticipated. Hydrogen bonds could form between the amine hydrogen and the oxygen atoms of the nitro group on an adjacent molecule.

Table 4: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

| Hydrogen Bonding | N-H | O (nitro) | ~2.9 - 3.2 |

| Halogen Bonding | C-I | O (nitro) | ~3.0 - 3.5 |

| π-Stacking | Benzene Ring Centroid | Benzene Ring Centroid | ~3.5 - 3.8 |

Theoretical and Computational Chemistry Investigations of 3 Iodo N Methyl 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the molecular properties of 3-iodo-N-methyl-2-nitroaniline. These methods provide a microscopic view of the electron distribution and energy landscape, which governs the molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the properties of medium-sized organic molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the first step in a thorough computational analysis.

Geometry Optimization: The first objective is to find the molecule's most stable three-dimensional structure (its equilibrium geometry). Due to steric hindrance between the adjacent iodo, nitro, and N-methyl groups, the molecule is expected to be non-planar. The nitro group and the N-methylamino group will likely be twisted out of the plane of the benzene (B151609) ring to minimize repulsion. An intramolecular hydrogen bond is expected to form between the hydrogen of the methylamino group and an oxygen atom of the ortho-nitro group, creating a stable six-membered ring-like structure. This interaction is a common feature in ortho-nitroanilines. researchgate.net

Based on crystal structure data for the closely related N-methyl-2-nitroaniline nih.gov, and DFT calculations on similar molecules researchgate.net, a set of predicted geometric parameters can be compiled.

Table 1: Predicted Optimized Geometric Parameters for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value | Comment |

|---|---|---|

| C-I Bond Length | ~2.10 Å | Typical for iodo-aromatic compounds. |

| C-NO₂ Bond Length | ~1.47 Å | Influenced by steric crowding and conjugation. |

| C-NHCH₃ Bond Length | ~1.37 Å | Partial double bond character due to resonance. |

| N-H···O (Intramolecular) | ~1.9 - 2.1 Å | Strong intramolecular hydrogen bond is expected. |

| NO₂ Twist Angle | 20° - 50° | Significant twist from the ring plane due to steric hindrance. |

| NHCH₃ Twist Angle | 10° - 30° | Twisted from the ring plane to relieve steric strain. |

Vibrational Frequencies: After geometry optimization, the same level of theory can be used to calculate the harmonic vibrational frequencies. These frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) and are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculations for a related molecule, 4,5-dimethyl-2-nitroaniline, provide a basis for assigning the expected vibrational modes. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For nitroaromatics, the HOMO is typically localized on the aniline (B41778) ring and the amino group, while the LUMO is concentrated on the electron-withdrawing nitro group. The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.5 eV |

| HOMO-LUMO Gap | ~ 4.0 eV |

| HOMO Distribution | π-orbitals of the benzene ring and lone pair of the amino nitrogen. |

| LUMO Distribution | π*-orbitals of the nitro group and the benzene ring. |

Ab Initio Methods for High-Level Electronic Structure Analysis

While DFT is a robust tool, higher-level ab initio (from first principles) methods can provide more accurate electronic energies and properties, especially for systems with complex electron correlation effects. Methods like Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster theory (e.g., CCSD(T)) can be used to refine the results obtained from DFT.

For a molecule like this compound, these methods would be particularly useful for studying excited states and intramolecular charge transfer (ICT) phenomena. chemrxiv.org The interaction between the electron-donating methylamino group and the electron-withdrawing nitro group creates a "push-pull" system, leading to low-energy electronic transitions where an electron is promoted from a HOMO-like orbital to a LUMO-like orbital. High-level ab initio methods, such as the second-order algebraic diagrammatic construction [ADC(2)], can accurately predict the energies and characteristics of these charge-transfer states, which are crucial for understanding the molecule's photophysical properties. chemrxiv.org

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the N-methyl and nitro groups necessitates a thorough conformational analysis. This involves mapping the potential energy surface (PES) by systematically rotating the key dihedral angles (C-C-N-O for the nitro group and C-C-N-C for the methylamino group) and calculating the energy at each point.

Such an analysis for substituted anilines reveals the energetic landscape of the molecule. colostate.edu For this compound, the PES would likely show a global minimum corresponding to the geometry stabilized by the intramolecular N-H···O hydrogen bond. Other local minima, corresponding to different rotational conformers, would also be present. The energy barriers between these minima, which can be calculated by locating the transition state structures on the PES, determine the rate of interconversion between conformers at a given temperature. The significant steric clash between the three adjacent substituents would create high rotational barriers, potentially allowing for the isolation of distinct conformers at low temperatures.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra.

Vibrational Spectroscopy (IR/Raman): As mentioned, DFT calculations yield vibrational frequencies and intensities. This allows for the generation of a theoretical IR and Raman spectrum. By comparing the theoretical spectrum to an experimental one, each peak can be assigned to a specific molecular motion. For this compound, characteristic peaks would include the N-H stretch (broadened by hydrogen bonding), the asymmetric and symmetric stretches of the NO₂ group, aromatic C-H and C=C stretches, and a low-frequency C-I stretching mode. Computational studies on molecules like N,N-dimethylaniline and other nitroanilines provide excellent reference points for these assignments. researchgate.netsphinxsai.com

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (H-bonded) | 3200 - 3350 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium (IR), Strong (Raman) |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong (IR) |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong (IR) |

| C-I Stretch | 500 - 600 | Medium (IR, Raman) |

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These tensors are then converted into chemical shifts (δ) relative to a standard (like TMS). This allows for the a priori prediction of the entire NMR spectrum, which is invaluable for structural confirmation. The calculations would predict distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons, with chemical shifts heavily influenced by the electronic effects of the iodo and nitro substituents.

Computational Studies of Reaction Mechanisms, Transition States, and Reaction Energetics

Computational chemistry provides powerful tools to explore the reactivity of this compound. By mapping the potential energy surface for a proposed reaction, one can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

For example, the reduction of the nitro group to an amino group is a common reaction for nitroaromatics. Computational studies can model this reaction pathway, perhaps with a model reducing agent, to determine the activation energy barriers for each step. chemrxiv.org This helps in understanding the reaction kinetics and predicting which intermediates might be observable. Similarly, mechanisms for electrophilic aromatic substitution can be explored, predicting whether incoming electrophiles would favor the positions activated by the methylamino group over those deactivated by the nitro and iodo groups. mdpi.com The analysis of transition state geometries and reaction energetics provides a deep understanding of why certain products are formed over others.

Analysis of Non-Covalent Interactions within the Molecule and in the Solid State

Non-covalent interactions are critical in determining the structure and properties of molecules, both internally and in condensed phases.

Intramolecular Interactions: As established, the primary intramolecular non-covalent interaction in this compound is the N-H···O hydrogen bond. There might also be a repulsive interaction between the lone pairs of the iodine atom and the oxygen atoms of the nitro group, contributing to the out-of-plane twisting of the substituents. researchgate.net

Intermolecular Interactions (Solid State): In the solid state, a rich variety of non-covalent interactions would dictate the crystal packing. Computational and crystallographic studies on related iodo-nitroanilines show a fascinating interplay of different forces. nih.govnih.gov

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This allows it to act as a Lewis acid and form a "halogen bond" with a Lewis base. In the crystal lattice of this compound, a prominent I···O halogen bond between the iodine atom of one molecule and a nitro-group oxygen of a neighboring molecule is highly probable. nih.govresearchgate.net This is a directional interaction that strongly influences crystal packing.

Hydrogen Bonding: While the primary N-H group is involved in an intramolecular hydrogen bond, it could potentially participate in weaker, bifurcated intermolecular hydrogen bonds.

π-π Stacking: The electron-rich aniline ring can engage in π-π stacking interactions with adjacent molecules, further stabilizing the crystal structure.

The combination of these directional forces—halogen bonds, hydrogen bonds, and π-stacking—would create a complex and stable three-dimensional supramolecular architecture.

Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction in determining the crystal packing of nitroanilines. In the case of this compound, the N-methyl group's hydrogen atom (N-H) can act as a hydrogen bond donor, while the oxygen atoms of the ortho-nitro group are potent hydrogen bond acceptors.

Intramolecularly, a hydrogen bond can be expected between the N-H group and one of the oxygen atoms of the adjacent nitro group. This type of interaction is common in 2-nitroanilines and contributes to the planarity of the molecule by forming a stable six-membered ring-like structure, often referred to as an S(6) motif. The presence of a strong intramolecular hydrogen bond in o-nitroaniline has been a subject of investigation, with studies indicating that it influences the N-H stretching frequencies and the apparent HNH angle. niscpr.res.in

Computational studies on similar nitroaniline derivatives often quantify these interactions by calculating key geometric parameters and interaction energies. A hypothetical table of such data for this compound, based on density functional theory (DFT) calculations, is presented below.

Table 1: Hypothetical Geometric Parameters for Hydrogen Bonds in this compound

| Interaction Type | Donor-Acceptor Atoms | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

| Intramolecular | N-H···O(nitro) | 150-160 | 1.90-2.10 | 2.80-3.00 |

| Intermolecular | N-H···O(nitro) | 160-175 | 2.00-2.20 | 3.00-3.20 |

Note: This data is illustrative and represents typical values that might be obtained from computational modeling.

Halogen Bonding Interactions (Iodine-Centered)

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Iodine, being a large and polarizable halogen, is an excellent halogen bond donor. In this compound, the iodine atom can interact with nucleophiles, most notably the oxygen atoms of the nitro group on a neighboring molecule (I···O interaction).

The strength of the halogen bond is influenced by the electron-withdrawing or -donating nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the nitro group, can enhance the positive character of the σ-hole on the iodine, making it a stronger halogen bond donor. tamuc.edu Studies on various iodo-nitroanilines have shown that iodo···nitro interactions, in conjunction with hydrogen bonds, play a crucial role in assembling molecules into two- or three-dimensional frameworks. nih.govresearchgate.net The geometry of these interactions is typically linear, with the C-I···O angle approaching 180°.

These iodine-centered halogen bonds can compete with or complement the hydrogen bonding networks, leading to complex and fascinating supramolecular structures. Computational models can predict the strength of these interactions, which are often comparable in energy to moderate hydrogen bonds.

Table 2: Predicted Characteristics of Iodine-Centered Halogen Bonds

| Interaction Type | Donor-Acceptor Atoms | C-I···Nu Angle (°) | I···Nu Distance (Å) | Interaction Energy (kcal/mol) |

| Halogen Bond | C-I···O(nitro) | 165-175 | 2.90-3.10 | -3.0 to -5.0 |

| Halogen Bond | C-I···N(nitro) | 160-170 | 3.00-3.20 | -2.5 to -4.5 |

Note: This data is hypothetical and for illustrative purposes. Actual values would require specific quantum chemical calculations.

Aromatic π-Stacking Interactions

The planar aromatic ring of this compound provides a platform for π-stacking interactions. These non-covalent forces arise from the electrostatic and dispersion interactions between the π-electron clouds of adjacent aromatic rings. The substitution pattern on the ring significantly influences the nature of the stacking. The electron-withdrawing nitro group and the electron-donating methylamino group create a polarized ring system, which can favor offset or slipped-stacking arrangements to minimize electrostatic repulsion and maximize attractive interactions.

Table 3: Illustrative Parameters for π-Stacking Interactions

| Stacking Geometry | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Vertical Displacement (Å) |

| Parallel-Displaced | 3.5 - 3.8 | 0 - 5 | 1.2 - 1.8 |

| T-shaped | 4.5 - 5.0 | ~90 | N/A |

Note: This table provides typical ranges for π-stacking geometries and is not based on specific experimental data for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static, time-averaged picture of molecular interactions, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound. By simulating the movement of atoms and molecules over time, MD can reveal how the non-covalent interactions behave at finite temperatures and in the presence of solvents.

An MD simulation could be employed to study the stability of the predicted hydrogen and halogen bonding networks. For instance, one could analyze the persistence of these bonds over the simulation trajectory, providing insights into their relative strengths and lifetimes. Furthermore, MD is an invaluable tool for understanding how solvent molecules interact with the solute. By simulating this compound in various solvents, one could investigate:

Solvation Shell Structure: How do solvent molecules arrange themselves around the functional groups of the solute? Do specific solvent molecules show a preference for interacting with the iodine atom, the nitro group, or the N-H group?

Dynamic Intermolecular Interactions: In solution, the persistent intermolecular bonds of the solid state are replaced by transient interactions with solvent molecules. MD simulations can characterize the nature and timescale of these solute-solvent interactions.

Such simulations would require the development of an accurate force field for this compound, which could be parameterized using high-level quantum mechanical data. The results would be crucial for understanding the behavior of this compound in realistic chemical environments, bridging the gap between its properties in the gas phase, the solid state, and in solution.

Applications As a Precursor in Complex Organic Molecule Synthesis

Building Block for Nitrogen-Containing Heterocyclic Systems

The structure of 3-iodo-N-methyl-2-nitroaniline theoretically positions it as a valuable starting material for the construction of various nitrogen-containing heterocyclic systems. The ortho-disposed functional groups could facilitate cyclization reactions to form fused ring systems.

Synthesis of Substituted Indole (B1671886) Derivatives

In principle, substituted anilines are common precursors for indole synthesis. Methodologies such as those involving palladium-catalyzed coupling reactions of N,N-dialkyl-o-iodoanilines with terminal acetylenes, followed by electrophilic cyclization, are known to produce 3-iodoindoles. While this general pathway exists, there is no specific literature detailing the use of this compound in such a reaction to yield the corresponding nitro-substituted N-methylindole derivative. The presence and position of the nitro group would likely influence the electronic properties and reactivity of the aniline (B41778) derivative, potentially requiring modified reaction conditions.

Construction of Quinoxaline (B1680401) and Related Fused Heterocyclic Frameworks

The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A common strategy to access the required o-phenylenediamine is through the reduction of a 2-nitroaniline (B44862). Therefore, this compound could theoretically serve as a precursor to a substituted o-phenylenediamine. Following the reduction of the nitro group, the resulting diamine could then be reacted with a suitable dicarbonyl compound to form a substituted quinoxaline. However, specific examples of this transformation using this compound as the starting material are not documented in the available literature.

Precursor for Benzo[e]benchchem.comresearchgate.netresearchgate.nettriazine Synthesis

The synthesis of benzo[e] researchgate.netresearchgate.nettriazine derivatives can be achieved from 2-nitroaniline precursors. This multi-step process typically involves the conversion of the 2-nitroaniline into an intermediate that can then undergo cyclization to form the triazine ring. Given that this compound is a substituted 2-nitroaniline, it could plausibly be utilized in a similar synthetic route to produce a correspondingly substituted benzo[e] researchgate.netresearchgate.nettriazine. At present, the scientific literature does not provide specific instances of this application for this compound.

Intermediate in the Preparation of Functionalized Aromatic Compounds

The iodo and nitro groups on this compound offer avenues for further functionalization of the aromatic ring. The iodine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The nitro group can be reduced to an amino group, which can then be further modified, or it can be a precursor for other functionalities. Despite these possibilities, there is a lack of specific research detailing the use of this compound as an intermediate in the preparation of other functionalized aromatic compounds.

Role in the Design and Synthesis of Ligands for Catalysis (non-biological context)

Substituted anilines and their derivatives are sometimes incorporated into the structure of ligands for transition metal catalysis. The nitrogen and other potential donor atoms can coordinate to a metal center, and the substituents on the aromatic ring can be used to tune the steric and electronic properties of the resulting catalyst. There is currently no available information to suggest that this compound has been specifically employed in the design and synthesis of ligands for non-biological catalysis.

Utilization in Advanced Material Science Precursor Synthesis (non-biological materials)

Aromatic compounds with specific substitution patterns can serve as precursors for advanced materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other functional materials. The electronic properties conferred by the iodo, methylamino, and nitro groups could make this compound a candidate for such applications. However, there is no evidence in the current body of scientific literature to indicate that this compound has been utilized as a precursor in the synthesis of non-biological advanced materials.

Advanced Analytical Method Development for Quality Control and Research Purity Assessment

Chromatographic Separation Techniques for Purification and Purity Analysis

Chromatographic techniques are fundamental to the separation and analysis of 3-iodo-N-methyl-2-nitroaniline from reaction mixtures and for the precise determination of its purity. The selection of the appropriate chromatographic method is contingent on the specific analytical objective, whether it be for preparative purification or for sensitive purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment of this compound due to its high resolution and sensitivity. A reverse-phase HPLC method is typically developed to separate the target compound from non-polar and polar impurities.

Method development involves the systematic optimization of several parameters to achieve optimal separation. The choice of stationary phase is critical; a C18 column is often effective for the separation of aromatic compounds like nitroanilines. The mobile phase composition, typically a mixture of an organic solvent (such as acetonitrile or methanol) and an aqueous buffer, is adjusted to control the retention and resolution of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating complex mixtures containing compounds with a wide range of polarities.

Validation of the developed HPLC method is performed in accordance with established guidelines to ensure its reliability and robustness. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 minutes |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or after a suitable derivatization step. Derivatization can enhance the volatility and thermal stability of the analyte, making it amenable to GC analysis.

For trace analysis of related impurities, such as aniline (B41778) or methylated anilines, GC coupled with a sensitive detector like a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) offers excellent sensitivity. The choice of the GC column is crucial for achieving the desired separation. A capillary column with a non-polar or medium-polarity stationary phase is often suitable for the analysis of aromatic amines.

Table 2: Representative GC Conditions for the Analysis of Related Volatile Impurities

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid monitoring of chemical reactions and for preliminary screening of sample purity. Its simplicity, speed, and low cost make it ideal for tracking the progress of the synthesis of this compound and for identifying the presence of starting materials, intermediates, and byproducts.

The separation in TLC is based on the differential partitioning of the components of a mixture between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. The choice of the solvent system (mobile phase) is critical and is determined by the polarity of the compounds to be separated. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. The separated spots are visualized under UV light or by using a suitable staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

Table 3: Example TLC Solvent Systems for this compound

| Solvent System (v/v) | Expected Rf Value | Application |

| Hexane:Ethyl Acetate (4:1) | ~0.3 | Reaction Monitoring |

| Dichloromethane | ~0.5 | Purity Screening |

| Toluene:Acetone (9:1) | ~0.4 | Impurity Profiling |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and structural elucidation of this compound and its impurities.

GC-MS and LC-MS Methodologies for Mixture Analysis and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry.

In GC-MS, as components elute from the GC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library or by interpreting its fragmentation pattern. The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of nitro groups (NO2) and other characteristic fragments.

LC-MS is particularly well-suited for the analysis of less volatile and thermally labile compounds like this compound. The eluent from the HPLC column is introduced into the mass spectrometer, allowing for the determination of the molecular weight of the parent compound and its fragments. This is invaluable for identifying unknown impurities and degradation products.

Table 4: Predicted Mass Spectrometric Data for this compound

| Ionization Mode | Predicted m/z | Interpretation |

| Electrospray (ESI+) | 292.98 | [M+H]+ |

| Electron Ionization (EI) | 292 | Molecular Ion (M+) |

| Electron Ionization (EI) | 277 | [M-CH3]+ |

| Electron Ionization (EI) | 246 | [M-NO2]+ |

| Electron Ionization (EI) | 165 | [M-I]+ |

LC-NMR Coupling for Structural Elucidation in Complex Samples

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated technique that directly couples HPLC with NMR spectroscopy. This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, providing detailed structural information without the need for prior isolation.

LC-NMR is particularly powerful for the unambiguous structural elucidation of unknown impurities or isomers that may be present in samples of this compound. While mass spectrometry provides information about the molecular weight and elemental composition, NMR spectroscopy provides detailed information about the connectivity of atoms within a molecule. The combination of these two techniques in an LC-MS-NMR setup provides a comprehensive characterization of complex mixtures.

The development of high-field magnets and cryogenically cooled probes has significantly improved the sensitivity of LC-NMR, making it a viable tool for the analysis of trace components in complex matrices.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a rapid and sensitive approach for the quantitative analysis of aromatic nitro compounds. The presence of the nitroaniline chromophore in this compound allows for its determination using UV-Visible spectrophotometry. The development of such a method necessitates a systematic approach to ensure accuracy, precision, and reliability.

A key challenge in the spectrophotometric analysis of substituted anilines can be spectral interference from isomers or related impurities. nih.govresearchgate.net To address this, multivariate calibration techniques such as Partial Least Squares (PLS) can be employed. nih.govresearchgate.net These statistical methods can resolve complex mixtures by analyzing the entire absorption spectrum, thus enabling the simultaneous determination of multiple components. nih.gov Another advanced technique, Orthogonal Signal Correction (OSC), can be used as a pre-processing step to remove information from the spectra that is not correlated to the target analyte, thereby improving the predictive ability of the PLS model. nih.govresearchgate.net

The initial step in method development involves the selection of an appropriate solvent system in which this compound is stable and exhibits a distinct absorption maximum (λmax). A hypothetical UV-Visible spectrum of this compound might show a λmax in the range of 200-500 nm, which is characteristic of nitroaniline isomers. nih.govresearchgate.net

Method Validation and Findings

A hypothetical validation of a spectrophotometric method for this compound could involve the following parameters, with results summarized in the interactive data table below.

Linearity: A calibration curve would be constructed by preparing a series of standard solutions of varying concentrations. The absorbance of these solutions would be measured at the λmax.

Precision: The precision of the method would be evaluated by analyzing replicate samples at different concentration levels on the same day (intra-day precision) and on different days (inter-day precision).

Accuracy: Accuracy would be determined by the recovery of a known amount of the analyte spiked into a sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters would be established to define the sensitivity of the method.

Interactive Data Table: Hypothetical Validation Parameters for Spectrophotometric Analysis

| Parameter | Finding | Acceptance Criteria |

| Linearity (R²) | ||

| ) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 20 | - |

| Intra-day Precision (%RSD) | 0.85 | ≤ 2% |

| Inter-day Precision (%RSD) | 1.20 | ≤ 2% |

| Accuracy (% Recovery) | 99.5% | 98 - 102% |